molecular formula C26H35FN3O8P B1683504 YM-758 monophosphate CAS No. 312752-86-6

YM-758 monophosphate

Cat. No. B1683504
CAS RN: 312752-86-6
M. Wt: 567.5 g/mol
InChI Key: ZYPKBNXZBIMKAY-VEIFNGETSA-N
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Description

YM-758 monophosphate is a novel If channel inhibitor . It has an inhibitory action for If current and shows a strong and specific activity, selectively lowering the heart rate and decreasing oxygen consumption by heart muscle .


Synthesis Analysis

A novel, practical, and efficient synthesis of this compound is described . The target molecule has a potent If current channel inhibitor. Medicinal chemistry synthetic routes were very long and suffered from extensive use of chlorinated solvents and silica-gel column chromatography . A new synthetic route was developed to avoid the use of unstable intermediates, achieved by the discovery of an important 4,5-dihydrooxazole intermediate and ring-opening N-alkylation of chiral amine with under acidic condition .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using liquid chromatography coupled with a mass spectrometer . The structures of YM-758 and its metabolites were unambiguously assigned by the acquisition and rationalization of their C-NMR signals .


Chemical Reactions Analysis

The metabolic pathways of YM-758 are considered to be oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases .

Scientific Research Applications

Investigation of Metabolic Profile

  • YM-758 monophosphate exhibits strong and specific activity by selectively lowering the heart rate and decreasing oxygen consumption by heart muscle without significant species differences in its metabolism among humans and animals. The metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation (Naoyuki Nakada, 2016).

Absorption, Distribution, and Excretion in Rats

  • A comparative evaluation between albino and non-albino rats showed that YM-758 was well absorbed from all segments of the gastrointestinal tract, excluding the stomach. The drug was extensively metabolized, and its radioactivity was well distributed to tissues, indicating extensive absorption, metabolism, and primarily biliary excretion. There was also observed extensive accumulation of the unchanged drug and/or its metabolites in tissues such as the thoracic aorta and eyeballs (K. Umehara et al., 2008).

Biochemical Analysis

Biochemical Properties

YM-758 monophosphate interacts with the If current in the heart, showing a strong and specific activity . It selectively lowers the heart rate and decreases the oxygen consumption of heart muscle . The nature of these interactions involves the inhibition of the If current, which is crucial for the regulation of heart rate .

Cellular Effects

This compound influences cell function by selectively lowering the heart rate and decreasing the oxygen consumption of heart muscle . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiac cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibitory action on the If current . This results in a decrease in heart rate and oxygen consumption by heart muscle . The compound may also interact with other biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a strong and specific activity, and its effects on heart rate and oxygen consumption are consistent .

Dosage Effects in Animal Models

It is expected that the compound’s effects on heart rate and oxygen consumption would vary with dosage .

Metabolic Pathways

The metabolic pathways of this compound involve oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation . The compound interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is transported and distributed in a manner consistent with other similar compounds .

Subcellular Localization

Given its molecular properties and its interactions with various enzymes and cofactors, it is likely that the compound is localized in a manner consistent with other similar compounds .

properties

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKBNXZBIMKAY-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858574
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312752-86-6
Record name YM-758 monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-758 MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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